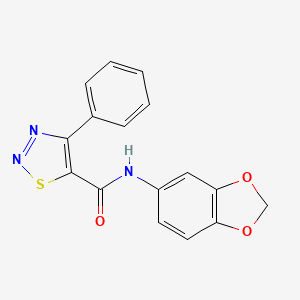

N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Beschreibung

N-(1,3-Benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a phenyl group and at position 5 with a carboxamide moiety. The amide nitrogen is further linked to a 1,3-benzodioxol-5-yl group, an electron-rich aromatic system known for enhancing metabolic stability and binding interactions in medicinal chemistry .

Eigenschaften

Molekularformel |

C16H11N3O3S |

|---|---|

Molekulargewicht |

325.3 g/mol |

IUPAC-Name |

N-(1,3-benzodioxol-5-yl)-4-phenylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C16H11N3O3S/c20-16(17-11-6-7-12-13(8-11)22-9-21-12)15-14(18-19-23-15)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20) |

InChI-Schlüssel |

JSSDVXUEPQOODQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=NS3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1,3-Benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazol-5-carboxamid umfasst typischerweise mehrere Schritte. Ein gängiges Verfahren beginnt mit der Herstellung des Benzodioxolrings, gefolgt von der Einführung der Phenylgruppe und des Thiadiazolrings. Zu den wichtigsten Reagenzien und Bedingungen gehören:

5-Brom-benzo[1,3]dioxol: Wird als Ausgangsmaterial verwendet.

Palladium-katalysierte Kreuzkupplungsreaktionen: Werden zur Bildung von Kohlenstoff-Stickstoff-Bindungen eingesetzt.

Cs2CO3 und Xantphos: Werden als Base bzw. Ligand verwendet.

1,4-Dioxan: Wird als Lösungsmittel bei erhöhten Temperaturen (z. B. 130 °C) für die Reaktion verwendet.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die großtechnische Produktion optimiert. Dazu gehört die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(1,3-Benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazol-5-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Thiadiazolring zu modifizieren.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Benzodioxolring.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid (H2O2) für Oxidationsreaktionen.

Reduktionsmittel: Wie Lithiumaluminiumhydrid (LiAlH4) für Reduktionsreaktionen.

Nukleophile: Wie Amine oder Thiole für Substitutionsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während die Reduktion Amine oder Thiole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(1,3-Benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazol-5-carboxamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Tubulin. Die Verbindung moduliert die Mikrotubuli-Assemblierung, indem sie entweder die Tubulin-Polymerisation unterdrückt oder die Mikrotubuli-Struktur stabilisiert. Dies führt zu einer mitotischen Blockade und anschließender Apoptose der Zellen.

Wirkmechanismus

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as tubulin. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent cell apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the amide nitrogen, thiadiazole ring, or additional functional groups, influencing physicochemical properties and biological activity. Below is a detailed comparison:

Structural and Functional Insights

- Electron-Donating vs. Electron-Withdrawing Groups : The benzodioxol group in the target compound contrasts with the electron-withdrawing trifluoromethoxy group in Compound 35 , which may alter binding affinities in enzymatic targets.

- Heterocyclic Diversity : Org 214007-0’s azepine-thiadiazole hybrid highlights how expanded ring systems can modulate receptor selectivity compared to simpler aryl-substituted analogs.

- Synthetic Accessibility : Yields vary significantly (23–55%), with benzodioxol-containing compounds (e.g., Compound 35) showing lower yields, possibly due to steric hindrance during amide coupling .

Pharmacological Potential (Inferred from Analogs)

- Benzodioxol Advantages: The benzodioxol group in the target compound may confer improved metabolic stability over hydrolytically labile groups (e.g., esters in chromenones) .

- Activity Gaps : While Org 214007-0 demonstrates glucocorticoid receptor modulation , the target compound’s specific targets remain uncharacterized in the provided evidence.

Biologische Aktivität

N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and insecticidal activities, supported by data from various studies.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a benzodioxole moiety and a phenyl group, contributing to its unique biological properties. The molecular formula is , and it has a molecular weight of 378.46 g/mol.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial effects. For instance, one study evaluated several thiadiazole derivatives against various bacterial strains, demonstrating that certain compounds significantly inhibited the growth of pathogens such as Xanthomonas oryzae and Fusarium graminearum. Specifically, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide showed inhibition rates of 30% and 56% against X. oryzae at 100 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | < 3.0 | |

| N-benzyl derivatives | HEK293T | 34.71 - 52.63 |

These findings suggest that the compound exhibits potent cytotoxicity against cancer cell lines with lower IC50 values compared to standard chemotherapeutics like cisplatin.

Insecticidal Activity

The compound's potential as an insecticide has also been investigated. A study highlighted the effectiveness of benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. The synthesized compounds demonstrated larvicidal activity with LC50 values indicating effective control over mosquito populations .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of thiadiazole derivatives were synthesized and tested against multiple bacterial strains. The study found that certain modifications to the thiadiazole structure enhanced antimicrobial potency significantly.

Case Study 2: Anticancer Screening

A comparative analysis was conducted on various thiadiazole derivatives against breast cancer cell lines. The results indicated that modifications in substituents on the thiadiazole ring could lead to increased anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.